molecular formula C14H17NO3 B2393535 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid CAS No. 941233-91-6

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid

Cat. No.: B2393535
CAS No.: 941233-91-6
M. Wt: 247.294
InChI Key: JCBZTSFQJBORQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid is a heterocyclic compound featuring a dihydroquinoline scaffold with methoxy, methyl, and carboxylic acid substituents. This structure is part of a broader class of quinoline derivatives studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties . The compound is synthesized via modifications of helquinoline analogs, where the 6-position substituent (methoxy) and the 1,2-dihydroquinoline core are critical for its stability and reactivity . Its applications span medicinal chemistry and materials science, particularly as a building block for drug discovery .

Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-8-7-14(2,3)15-12-10(8)5-9(18-4)6-11(12)13(16)17/h5-7,15H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBZTSFQJBORQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2C(=O)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with methoxy-substituted aromatic aldehydes, followed by carboxylation. The reaction conditions often involve the use of organic solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts like sodium methoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an electrophilic agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name R Group (6-position) Molecular Formula Molecular Weight Key Properties/Applications References
6-Methoxy variant (target compound) -OCH₃ C₁₅H₁₉NO₃ 277.32* Enhanced lipophilicity; drug design
6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid -C₂H₅ C₁₅H₁₉NO₂ 245.32 Building block (BB12-3750); high purity (95%)
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DEQ) -OH C₁₂H₁₅NO 189.25 Antioxidant; synthesized via ethoxyquin dealkylation

*Molecular weight inferred from structural similarity to ethyl analog .

  • Methoxy vs.
  • Hydroxy (DEQ) : The polar -OH group enhances antioxidant activity but reduces stability under acidic conditions .

Oxidation State and Core Modifications

Variations in the quinoline core’s saturation and functional groups alter reactivity:

Compound Name Core Structure Key Modifications Biological Relevance References
4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid 1,2-dihydroquinoline with 2-oxo and 4-hydroxy -OH at C4, =O at C2 Stabilized via intramolecular H-bonding; studied via FT-IR and NMR
3-Hydroxy-8-carboxy-2-oxo-1,2-dihydroquinoline 1,2-dihydroquinoline with 2-oxo and 3-hydroxy Novel natural product; isolated from Capparis spinosa Potential anti-inflammatory applications
Ethyl 3-amino-6-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carboxylate Isoquinoline derivative Esterification at C8; methoxy at C6 Antimicrobial activity against Chlamydia
  • 2-Oxo Derivatives : The ketone group at C2 increases electrophilicity, enabling nucleophilic reactions absent in the target compound .
  • Isoquinoline Analogs: Expanded ring systems (e.g., isoquinoline) exhibit distinct electronic properties and binding affinities .

Carboxylic Acid Derivatives and Esterification

Modification of the C8 carboxylic acid group impacts solubility and bioavailability:

Compound Name C8 Functional Group Molecular Formula Key Applications References
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid -COOH C₁₅H₁₉NO₃ Precursor for amide/ester synthesis
Methyl quinoline-6-carboxylate -COOCH₃ C₁₁H₉NO₂ Intermediate in fluorescent probes
1-(6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)-2-oxo-2-piperidin-1-ylethanone -CO-piperidine C₂₂H₂₈N₂O₄ Piperidine-containing analog; unexplored bioactivity
  • Esterification : Converting -COOH to esters (e.g., methyl) reduces polarity, enhancing blood-brain barrier penetration .
  • Amide Formation: The target compound’s -COOH group enables amide coupling, as demonstrated in helquinoline analog synthesis .

Key Research Findings

  • Antioxidant Activity : DEQ (6-hydroxy analog) outperforms the methoxy variant in radical scavenging due to the -OH group’s redox activity .
  • Synthetic Flexibility : The ethyl analog (BB12-3750) is commercially available as a building block, highlighting its utility in high-throughput drug discovery .
  • Structural Insights : Computational studies on 4-hydroxy-2-oxo derivatives reveal planar configurations stabilized by hydrogen bonds, which may guide rational drug design .

Biological Activity

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid (CAS No. 61905-90-6) is a compound of interest due to its potential biological activities, particularly in the context of antioxidant and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Chemical Formula : C₁₄H₁₇NO₃
  • Molecular Weight : 247.29 g/mol
  • Synonyms : 6-methoxy-2,2,4-trimethyl-1H-quinoline-8-carboxylic acid, among others.

Antioxidant Properties

Research indicates that derivatives of dihydroquinoline, including this compound, exhibit significant antioxidant properties. These compounds have been shown to reduce oxidative stress markers and improve antioxidant enzyme activity in various models.

A study assessing the hepatoprotective effects of related compounds highlighted that dihydroquinoline derivatives can mitigate liver damage induced by acetaminophen through their antioxidant mechanisms. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines and improved liver function markers in animal models .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses is notable. In studies involving acetaminophen-induced liver injury in rats, treatment with dihydroquinoline derivatives led to a significant reduction in the expression of inflammatory mediators such as NF-κB and caspases involved in apoptosis pathways. This suggests that these compounds not only protect against oxidative damage but also play a role in regulating inflammation .

Case Studies and Experimental Evidence

  • Hepatoprotective Study :
    • Objective : Evaluate the effects of 6-hydroxy derivatives on liver injury.
    • Method : Rats were administered acetaminophen to induce liver injury and subsequently treated with the compound.
    • Findings : Significant reduction in oxidative stress markers and improvement in histopathological changes were observed.
    • : The compound effectively alleviated inflammation and apoptosis associated with liver damage .
  • Mechanistic Insights :
    • The compound was shown to normalize levels of reduced glutathione and enhance the function of antioxidant enzymes in treated animals.
    • It also inhibited the activation of caspases involved in apoptotic pathways, indicating a protective mechanism against cell death .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines
HepatoprotectionProtects against acetaminophen-induced damage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.